molecular formula C13H21N5O B5966652 N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine

N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine

Cat. No. B5966652
M. Wt: 263.34 g/mol
InChI Key: CMGGRVFQHNMZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine, also known as AG-1478, is a small molecule inhibitor that is commonly used in scientific research. It was initially developed as a potential cancer treatment, but has since been found to have a wide range of applications in various fields of research. In

Mechanism of Action

N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine inhibits EGFR by binding to the ATP-binding site of the receptor, thereby preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine has been shown to inhibit cell proliferation and induce apoptosis. In addition, N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time.

Future Directions

There are several future directions for research involving N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the investigation of the role of EGFR in various diseases, such as psoriasis, rheumatoid arthritis, and Alzheimer's disease. Finally, there is also potential for the development of combination therapies involving EGFR inhibitors and other drugs, which could lead to more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine involves several steps. The first step involves the reaction of 2,4-diamino-6-methylpyrimidine with acetic anhydride to form N~4~-acetyl-2,4-diamino-6-methylpyrimidine. This compound is then reacted with 1-benzyl-3-piperidinone to form N~4~-[(1-benzyl-3-piperidinyl)methyl]-2,4-diamino-6-methylpyrimidine. Finally, this compound is deprotected using hydrogenation to form N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine.

Scientific Research Applications

N~4~-[(1-acetyl-3-piperidinyl)methyl]-6-methyl-2,4-pyrimidinediamine is commonly used in scientific research as a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that is involved in the regulation of cell growth and differentiation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of cancer, as well as other diseases such as psoriasis, rheumatoid arthritis, and Alzheimer's disease.

properties

IUPAC Name

1-[3-[[(2-amino-6-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-9-6-12(17-13(14)16-9)15-7-11-4-3-5-18(8-11)10(2)19/h6,11H,3-5,7-8H2,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGGRVFQHNMZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NCC2CCCN(C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.